molecular formula C9H5Cl2FN4O B14905979 2,4-dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide

2,4-dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide

Cat. No.: B14905979
M. Wt: 275.06 g/mol
InChI Key: BZWVMZKGZPGJPI-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide is a benzamide derivative featuring a triazole ring substituted at the benzamide nitrogen. The presence of halogen atoms (Cl, F) and the 1,2,4-triazole moiety enhances its binding affinity to biological targets, such as enzymes or receptors, by influencing electronic and steric properties .

Properties

Molecular Formula

C9H5Cl2FN4O

Molecular Weight

275.06 g/mol

IUPAC Name

2,4-dichloro-5-fluoro-N-(1H-1,2,4-triazol-5-yl)benzamide

InChI

InChI=1S/C9H5Cl2FN4O/c10-5-2-6(11)7(12)1-4(5)8(17)15-9-13-3-14-16-9/h1-3H,(H2,13,14,15,16,17)

InChI Key

BZWVMZKGZPGJPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C(=O)NC2=NC=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloro-5-fluorobenzoic acid and 4H-1,2,4-triazole.

    Activation of Carboxylic Acid: The carboxylic acid group of 2,4-dichloro-5-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid is then reacted with 4H-1,2,4-triazole to form the amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole moiety.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chlorine or fluorine atoms.

    Oxidation and Reduction: Products include oxidized or reduced forms of the triazole moiety.

    Hydrolysis: Products include 2,4-dichloro-5-fluorobenzoic acid and 4H-1,2,4-triazole.

Scientific Research Applications

2,4-Dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of pharmaceuticals, particularly for its potential antimicrobial and anticancer properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biochemical pathways and molecular mechanisms.

    Industrial Applications: The compound is used in the synthesis of other bioactive molecules and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets. The triazole moiety is known to bind to metal ions and enzymes, potentially inhibiting their activity. The compound may also interact with DNA or proteins, leading to disruption of cellular processes. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antimicrobial Activity

Benzamide derivatives with triazole or thiazole substituents are widely studied for antibacterial and antifungal activities. Key analogues include:

Compound Name Substituents/Modifications Key Activity Reference
N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-benzamide Pyridinyl-triazol group Antibacterial, antioxidant
N-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)carbamothioyl)benzamide Thiourea bridge, trifluoromethyl group Antibacterial (broad-spectrum)
Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) Thiazole ring, nitro group Antiprotozoal, antiviral
GRL0617 (5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide) Naphthyl group, amino substituent SARS-CoV-2 PLpro inhibition (clinical candidate)
  • Key Insight : The substitution of the triazole ring with pyridinyl (as in ) or trifluoromethyl groups () enhances antibacterial potency. However, the thiazole-containing nitazoxanide () exhibits broader antiparasitic activity due to its nitro group, which facilitates redox interactions.

Anti-Inflammatory and Analgesic Analogues

Triazole-linked benzamides with sulfanil or acetyl groups demonstrate anti-exudative and anti-inflammatory properties:

Compound Name Modifications Activity Reference
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Furan-sulfanil group Anti-exudative, analgesic
3-Fluoro-N-(5-methylsulfanyl-4H-1,2,4-triazol-3-yl)-benzamide Methylsulfanyl group Unspecified (structural similarity suggests anti-inflammatory potential)
  • Key Insight : The introduction of sulfanil or methylsulfanyl groups () improves membrane permeability, enhancing anti-inflammatory efficacy.

Enzyme-Targeted Analogues

Compounds with extended aromatic systems or heterocycles show enzyme-inhibitory effects:

Compound Name Modifications Target/Activity Reference
5-(4-Cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methyl-N-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}benzamide Imidazole-pyridine-triazole scaffold Kinase inhibition (structural data available in PDB)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole ring, difluoro substitution PFOR enzyme inhibition (anaerobic organisms)
  • Key Insight : The imidazole-pyridine-triazole system () allows for multi-target interactions, while the thiazole-difluoro combination () selectively inhibits PFOR via hydrogen-bonding interactions.

Structural and Pharmacokinetic Considerations

  • Triazole vs. Thiazole : Triazole-containing compounds (e.g., ) generally exhibit higher solubility than thiazole derivatives () due to polar nitrogen atoms, but thiazoles show stronger enzyme inhibition due to sulfur’s electron-withdrawing effects .
  • Hydrogen Bonding : Crystal packing studies () reveal that hydrogen bonds (N–H⋯N, C–H⋯F/O) stabilize the target compound’s conformation, influencing its solid-state stability and dissolution profile.

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